molecular formula C56H72F3N15O11 B8069887 Ac-Nle-Asp(1)-His-DL-2Nal-Arg-Trp-DL-Lys(1)-NH2.TFA

Ac-Nle-Asp(1)-His-DL-2Nal-Arg-Trp-DL-Lys(1)-NH2.TFA

Cat. No.: B8069887
M. Wt: 1188.3 g/mol
InChI Key: UIYQACCNXSQAGQ-LCHCBWONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate is a synthetic peptide with a sequence that includes several modified amino acids. This compound is often studied for its potential biological activities, including neuroimmunomodulatory and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The synthesis begins with the attachment of the first amino acid, Norleucine, to a solid resin.

      Step 2: Sequential addition of protected amino acids (Aspartic acid, Histidine, DL-2-Naphthylalanine, Arginine, Tryptophan, and DL-Lysine) using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

      Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).

  • Industrial Production Methods

      Large-Scale SPPS: Utilizes automated peptide synthesizers to scale up the production.

      Purification: High-Performance Liquid Chromatography (HPLC) is used to purify the peptide.

      Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP).

      Conditions: Mild to moderate temperatures, typically in aqueous or organic solvents.

      Products: Oxidized derivatives of the peptide, potentially altering its biological activity.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

      Conditions: Low temperatures, often in anhydrous conditions.

      Products: Reduced forms of the peptide, which may affect its structural conformation.

  • Substitution

      Reagents: Various nucleophiles like amines or thiols.

      Conditions: Typically carried out in organic solvents at room temperature.

      Products: Substituted peptides with modified side chains.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.

    Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.

Biology

    Neuroimmunomodulation: Investigated for its potential to modulate immune responses in the nervous system.

    Anti-inflammatory: Studied for its ability to reduce inflammation in various biological models.

Medicine

    Therapeutic Potential: Explored for potential therapeutic applications in treating inflammatory and autoimmune diseases.

    Drug Development: Used as a lead compound in the development of new peptide-based drugs.

Industry

    Biotechnology: Utilized in the production of peptide-based biotechnological products.

    Pharmaceuticals: Incorporated into formulations for research and development of new medications.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors on cell surfaces. It can modulate signaling pathways involved in immune responses and inflammation. The exact molecular targets include receptors like melanocortin receptors, which play a role in neuroimmunomodulation and anti-inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetyl-Norleucine-Aspartic acid-Histidine-Phenylalanine-Arginine-Tryptophan-Lysine-Amide

    • Similar structure but lacks the naphthylalanine residue.
    • Exhibits different biological activities due to the absence of the aromatic naphthyl group.
  • Acetyl-Norleucine-Aspartic acid-Histidine-DL-Phenylalanine-Arginine-Tryptophan-DL-Lysine-Amide

    • Contains phenylalanine instead of naphthylalanine.
    • Shows variations in receptor binding and activity.

Uniqueness

The presence of DL-2-Naphthylalanine in the sequence makes Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate unique. This aromatic residue can enhance the compound’s interaction with specific receptors and influence its biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S,6S,12S,15S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39?,40-,41-,42?,43-,44-,45-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYQACCNXSQAGQ-LCHCBWONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72F3N15O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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